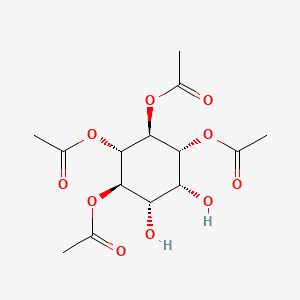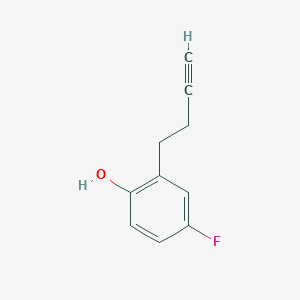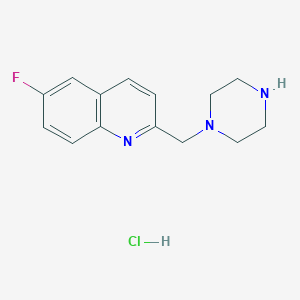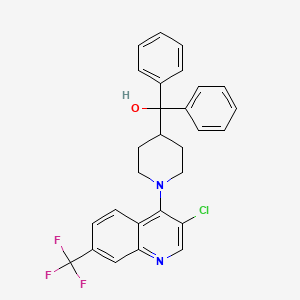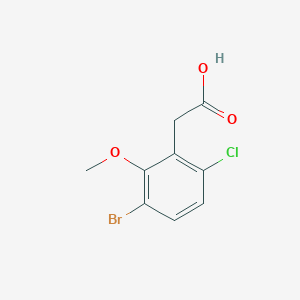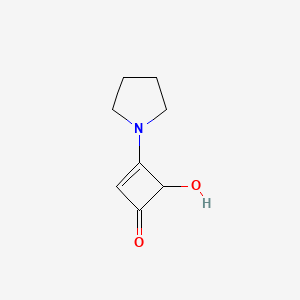
Copper, bis(octadecanoato-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis(octadecanoato-O,O’)-: is a coordination compound where copper is bonded to two octadecanoate (stearate) ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C36H70CuO4 , and it has a molecular weight of 630.48 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper, bis(octadecanoato-O,O’)- can be synthesized through the reaction of copper salts with octadecanoic acid. A common method involves the reaction of copper(II) acetate with octadecanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Copper, bis(octadecanoato-O,O’)- often involves large-scale batch reactors where copper salts and octadecanoic acid are reacted under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Copper, bis(octadecanoato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper center can also be reduced to lower oxidation states.
Substitution: The octadecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides, while reduction may yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper, bis(octadecanoato-O,O’)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Copper, bis(octadecanoato-O,O’)- exerts its effects involves its ability to interact with various molecular targets and pathways. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities . Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Copper, bis(acetylacetonato-O,O’)-: This compound has similar coordination properties but different ligands, leading to distinct chemical and physical properties.
Copper, bis(benzoylacetonato-O,O’)-: Another similar compound with benzoylacetonate ligands, used in different catalytic and industrial applications.
Uniqueness: Copper, bis(octadecanoato-O,O’)- is unique due to its long-chain octadecanoate ligands, which impart specific solubility and stability characteristics. These properties make it particularly useful in applications where long-chain fatty acid derivatives are advantageous .
Propiedades
Fórmula molecular |
C36H69CuO4- |
|---|---|
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
copper;octadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C18H35O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);3H,2,4-17H2,1H3,(H,19,20);/q;-1;+2/p-2 |
Clave InChI |
BJINVVUSACGGAE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[CH-]CCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)

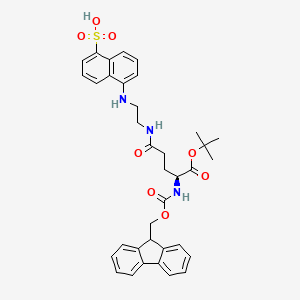
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)


